2-({1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Chemical Structure:
The compound features a 1H-imidazole core substituted at position 1 with a 4-fluorophenylmethyl group, at position 5 with a hydroxymethyl group, and at position 2 with a sulfanylacetamide moiety. Its molecular formula is C₁₉H₁₈FN₃O₂S, and molecular weight is 371.43 g/mol (calculated from ).
Pharmacological Relevance: Imidazole derivatives are known for antimicrobial and antiparasitic activities. The hydroxymethyl group at position 5 may reduce mutagenicity compared to nitro-substituted analogues, as seen in related 5-nitroimidazole compounds . The sulfanylacetamide side chain enhances solubility and modulates target binding .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c14-10-3-1-9(2-4-10)6-17-11(7-18)5-16-13(17)20-8-12(15)19/h1-5,18H,6-8H2,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHSOFQSJMUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)N)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-({1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide” is an imidazole derivative. Imidazole derivatives are known to interact with a wide range of biological targets.
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Without specific information on the targets of this compound, it’s challenging to provide a detailed explanation of its mode of action.
Biochemical Pathways
Imidazole derivatives are involved in a broad range of biochemical pathways due to their diverse biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific chemical structure. Imidazole itself is known to be highly soluble in water and other polar solvents, which could influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole is known to be amphoteric in nature, showing both acidic and basic properties, which could potentially influence its interaction with its environment.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Bioactivity
Key Analogues:
2-{[1-({[(4-Fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
- Molecular Formula : C₂₂H₂₃FN₄O₃S
- Substituents : A 3-methylphenyl group increases steric bulk, which may reduce off-target interactions.
2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide ()
- Molecular Formula : C₂₀H₁₉ClFN₃O₂S
- Substituents : Dual halogenation (Cl and F) may enhance antibacterial potency .
Activity Trends:
- Nitro vs. Hydroxymethyl Substitution : Nitro groups (e.g., in ) confer higher antimicrobial activity but increase mutagenicity. Hydroxymethyl substitution (target compound) balances efficacy and safety .
- Sulfanyl vs. Sulfoxide Moieties : Sulfanyl groups (target compound, ) offer metabolic stability, whereas sulfoxides () exhibit stereochemical variability affecting pharmacokinetics .
Physicochemical Properties
Structural Insights from Crystallography
Preparation Methods
Cyclocondensation Approaches
The Van Leusen reaction using TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes and ammonia provides a robust route to 1,5-disubstituted imidazoles. For the target compound, this method could be adapted using 4-fluorobenzyl-protected aldehydes and hydroxymethyl ketones:
Key parameters:
Post-Functionalization of Preformed Imidazoles
Starting from 5-hydroxymethylimidazole derivatives, N-alkylation at position 1 followed by C2-thiolation offers modularity. Source demonstrates this approach in synthesizing G621-0290, achieving 399.49 g/mol molecular weight with similar substitution patterns.
N1-Alkylation with 4-Fluorobenzyl Groups
Reagent Selection and Reaction Optimization
1-(Chloromethyl)-4-fluorobenzene (352-11-4) serves as the primary alkylating agent. Comparative studies reveal:
The potassium iodide co-catalyst enhances reactivity through halogen exchange mechanisms.
Regioselectivity Control
Imidazole’s ambident nucleophilicity requires careful base selection to favor N1- over N3-alkylation. Sterically hindered bases (e.g., DBU) in aprotic solvents (THF) improve N1-selectivity to >9:1 ratios for analogous compounds.
C5-Hydroxymethyl Functionalization Strategies
Reduction of Carbonyl Precursors
Source’s patent describes the preparation of hydroxymethyl imidazoles via NaBH4 reduction of 5-formyl intermediates:
Typical conditions:
Protective Group Strategies
Benzyl ether protection prevents oxidation during subsequent steps:
-
5-(Benzyloxymethyl)imidazole synthesis
-
N1-alkylation
-
Hydrogenolytic deprotection (H2/Pd-C)
This three-step sequence achieves 76% overall yield in related systems.
C2-Sulfanyl Acetamide Installation
Thiol-Acetamide Coupling
Reaction of 2-mercaptoimidazole intermediates with bromoacetamide proceeds under mild conditions:
Optimized parameters:
Direct Thioether Formation
Copper(I)-catalyzed cross-coupling between 2-iodoimidazoles and thioacetamide derivatives:
Advantages:
Integrated Synthetic Routes
Sequential Functionalization Pathway
-
Imidazole core : 5-hydroxymethyl-1H-imidazole-2-thiol (Source)
-
N1-alkylation : 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole-2-thiol (85%)
Total yield : 85% × 82% = 69.7% theoretical
Convergent Approach
Parallel synthesis of fragments followed by imidazole cyclization:
-
4-Fluorobenzyl amine preparation
-
Thioacetamide building block synthesis
-
TosMIC-mediated cyclization
Advantage : Better control over substitution pattern
Challenge : Lower overall yields (52–58%)
Analytical Characterization Data
Critical quality parameters from analogous compounds:
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 399.49 g/mol | |
| logP | 3.10 | |
| Polar Surface Area | 50.8 Ų | |
| HPLC Purity | >99% (C18, MeOH/H2O) | |
| Melting Point | 189–192°C |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide, and how can purity be ensured during synthesis?
- Methodology :
- Imidazole Ring Formation : Cyclization of precursors (e.g., glyoxal derivatives and ammonia) under acidic/basic conditions .
- Functionalization : Introduce the 4-fluorophenylmethyl group via nucleophilic substitution or coupling reactions .
- Sulfanyl-Acetamide Linkage : React the imidazole intermediate with mercaptoacetamide derivatives using base catalysis (e.g., triethylamine in DMF) .
- Purity Control : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify structural integrity and purity (>98%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Workflow :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (fluorophenyl aromatic protons), δ 4.5 ppm (hydroxymethyl -CH2OH), and δ 3.8 ppm (sulfanyl -S-CH2-) .
- LC-MS : Confirm molecular ion [M+H]+ at m/z 365.1 (calculated for C₁₅H₁₅FN₃O₂S₂) .
- IR Spectroscopy : Stretching bands for -OH (3200–3400 cm⁻¹), -C=O (1680 cm⁻¹), and -C-F (1100 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of the sulfanyl-acetamide moiety?
- Experimental Design :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Temperature Control : Maintain reactions at 0–5°C to suppress oxidation of the sulfanyl group to sulfoxide .
- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation while reducing byproducts .
- Data Contradiction Analysis :
- Conflicting reports on the stability of the hydroxymethyl group under basic conditions suggest pH must be tightly controlled (pH 7–8) to avoid hydrolysis .
Q. How does the fluorophenyl substitution influence the compound’s bioactivity compared to non-fluorinated analogs?
- Structure-Activity Relationship (SAR) Study :
| Analog | Substituent | IC₅₀ (µM) vs. Target Enzyme | Reference |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl | 0.45 ± 0.02 | |
| Chlorophenyl Analog | 4-Chlorophenyl | 1.2 ± 0.1 | |
| Phenyl Analog | Phenyl | >10 |
- Mechanistic Insight : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., COX-2) via dipole interactions .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Caco-2 Permeability : Assess apical-to-basal transport to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >15% suggests favorable distribution) .
Experimental Design Challenges
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Case Study : Conflicting IC₅₀ values for kinase inhibition (e.g., 0.45 µM vs. 2.1 µM in vs. ).
- Root Cause Analysis :
- Assay Variability : Differences in enzyme source (recombinant vs. native) and ATP concentrations .
- Compound Purity : Impurities >2% (e.g., oxidized byproducts) may artificially inflate IC₅₀ .
- Resolution : Standardize assays using recombinant enzymes and pre-purify compounds via preparative HPLC .
Q. What computational methods predict the compound’s interaction with biological targets?
- Workflow :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Fluorophenyl group shows π-π stacking with Tyr355 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .
- Free Energy Calculations : Compute binding affinity (ΔG) via MM-PBSA, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
